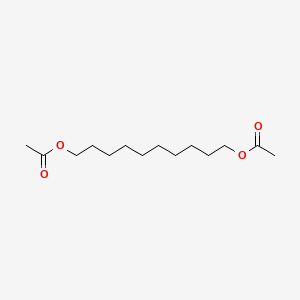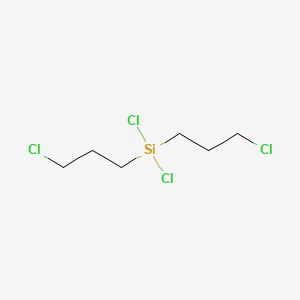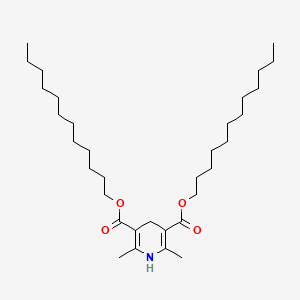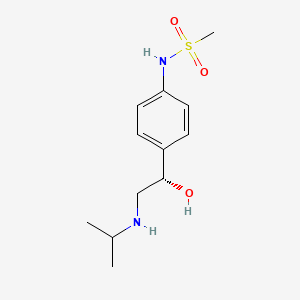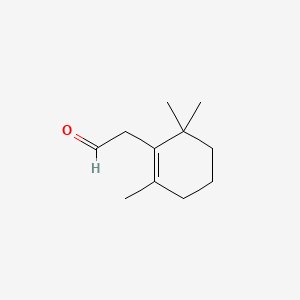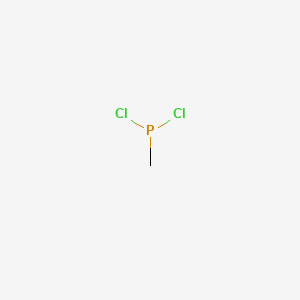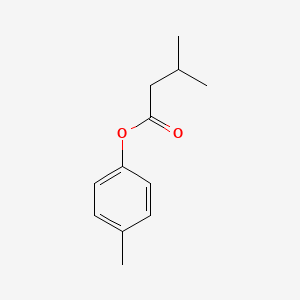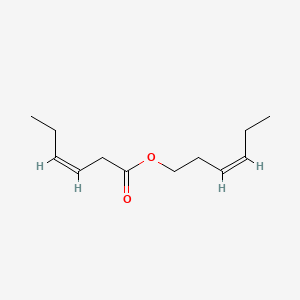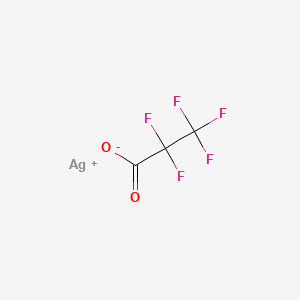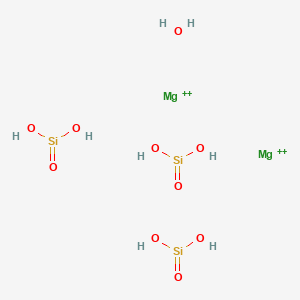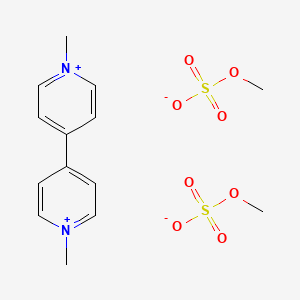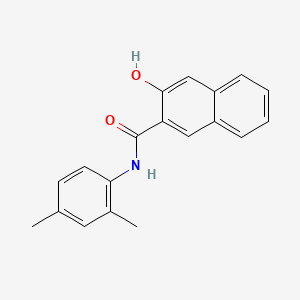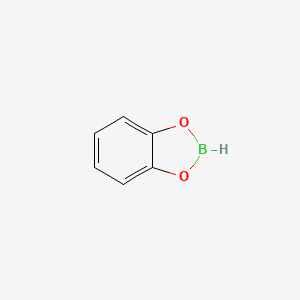
1-Ethyl-4-fluorobenzene
Overview
Description
1-Ethyl-4-fluorobenzene is a chemical compound with the CAS Number: 459-47-2 . It has a molecular weight of 124.16 and its molecular formula is C8H9F . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of a benzene ring with a fluorine atom and an ethyl group attached to it.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The boiling point is 141 °C and the flash point is 30 °C . The specific gravity at 20/20°C is 0.98 .Scientific Research Applications
Organometallic Chemistry and Catalysis
1-Ethyl-4-fluorobenzene and related fluorobenzenes are recognized for their applications in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making these compounds weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or readily displaced ligands in various catalytic processes. Moreover, reactions involving C-H and C-F bond activation can be induced using reactive transition metal complexes, offering opportunities for exploitation in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Fluorination of Organic Compounds
This compound derivatives are used in the fluorination of 1,3-dicarbonyl compounds, such as β-keto esters and 1,3-diketones. This process typically involves the use of aqueous hydrofluoric acid and iodosylbenzene, yielding fluorinated products with high efficiency. Such fluorination reactions are crucial in the synthesis of various organic compounds with altered chemical properties and enhanced biological activity (Kitamura, Kuriki, Morshed, & Hori, 2011).
Smectogenic Compounds in Dielectric Medium
Fluorobenzene derivatives, including those related to this compound, are analyzed for their molecular ordering in dielectric mediums. Studies involve quantum mechanics and intermolecular forces to evaluate atomic charge, dipole moment, and interaction energies. Such research provides insights into the behavior of smectogenic compounds at phase transition temperatures in non-interacting solvents, which is vital for understanding and designing materials with specific electronic and optical properties (Ojha, 2005).
Photophysics of Fluorinated Benzenes
The photophysical properties of fluorinated benzenes, including this compound analogs, are studied for their unique absorption and emission characteristics. These studies are significant for understanding the effects of aggregation on the photophysics of such compounds, which has implications in the development of materials for optoelectronic applications. The research focuses on analyzing the absorption, diffuse reflectance, and emission spectra in different states, providing valuable data for designing compounds with specific light absorption and emission properties (Levitus et al., 2001).
Corrosion Inhibition
This compound derivatives, specifically 1,4-disubstituted 1,2,3-triazoles synthesized from 1-(azidomethyl)-4-fluorobenzene, are studied for their potential in inhibiting acidic corrosion of steels. These compounds show promising applications in the field of material science, particularly in enhancing the durability and lifespan of steel structures in corrosive environments (Negrón-Silva et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound-related compounds are crucial for understanding their chemical properties and potential applications. Studies focus on reactions such as amination, bromination, and synthesis of various derivatives. These investigations provide foundational knowledge for the development of new chemical entities with potential applications in pharmaceuticals, materials science, and chemical engineering (Zhang, Zhang, & Guo, 2008).
Safety and Hazards
1-Ethyl-4-fluorobenzene is classified as a flammable liquid and vapor . It can cause skin and eye irritation . Safety measures include keeping the substance away from heat/sparks/open flames/hot surfaces and using personal protective equipment . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Mechanism of Action
Target of Action
1-Ethyl-4-fluorobenzene is a derivative of benzene, a cyclic hydrocarbon . The primary targets of this compound are likely to be similar to those of benzene derivatives, which typically interact with various enzymes and receptors in the body.
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, the electron-rich aromatic ring of the benzene derivative attacks an electrophile, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic ring . It’s plausible that this compound undergoes similar reactions.
Biochemical Pathways
Fluorobenzoate derivatives have been shown to undergo dioxygenation reactions, leading to the formation of fluoromuconic acids . It’s possible that this compound could affect similar pathways.
Pharmacokinetics
It has been suggested that the compound has low gastrointestinal absorption and is able to permeate the blood-brain barrier . . These properties could influence the bioavailability of this compound.
Result of Action
Benzene is known to be toxic and can cause damage to the bone marrow and the immune system .
Biochemical Analysis
Biochemical Properties
1-Ethyl-4-fluorobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions at the benzylic position . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, facilitating these reactions. Additionally, this compound can undergo oxidation reactions, further contributing to its biochemical activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby affecting overall cell function. For instance, the presence of the fluorine atom can alter the compound’s reactivity and binding affinity, impacting cellular signaling mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can act as an electrophile in aromatic substitution reactions, forming sigma bonds with nucleophiles and generating positively charged intermediates . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo rapid biodegradation, with a half-life of approximately 2.6 days under certain conditions . This temporal aspect is crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can cause adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is essential for determining safe and effective concentrations for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its movement within the cell . This distribution is crucial for understanding the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is important for elucidating its role in cellular processes and potential therapeutic applications.
properties
IUPAC Name |
1-ethyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDNWXVISIXWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196645 | |
| Record name | p-Ethylfluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459-47-2 | |
| Record name | 1-Ethyl-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethylfluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Ethylfluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethylfluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



